molecular formula C22H21N3O3S B2820004 4-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899957-56-3

4-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

カタログ番号: B2820004
CAS番号: 899957-56-3
分子量: 407.49
InChIキー: BHGAQOFRURUYHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the cyclopenta[d]pyrimidin-2(5H)-one class, characterized by a fused bicyclic scaffold combining a cyclopentane ring with a pyrimidinone moiety. Its structure includes a thioether linkage at position 2, substituted with a 2-(4-methoxyphenyl)-2-oxoethyl group, and a pyridin-4-ylmethyl group at position 1.

The compound’s synthesis likely involves alkylation of a pyrimidinone precursor with appropriate halides, as seen in analogous cyclopenta[d]pyrimidine derivatives (e.g., alkyl halide reactions under basic conditions in DMF or acetone) .

特性

IUPAC Name

4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-28-17-7-5-16(6-8-17)20(26)14-29-21-18-3-2-4-19(18)25(22(27)24-21)13-15-9-11-23-12-10-15/h5-12H,2-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGAQOFRURUYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural Analogues and Substituent Effects

The cyclopenta[d]pyrimidinone core is shared among several bioactive compounds, but substituent variations critically influence pharmacological properties. Key analogues include:

Compound Name Substituents (Positions) Key Differences vs. Target Compound Bioactivity (IC₅₀, nM) ClogP Reference
30·HCl (Gangjee et al.) N-Methyl, 4N-methoxy Lacks thioether; higher solubility 1–10 (broad tumor lines) 2.1
2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one 4-Fluorobenzylthio at C2 Fluorine vs. methoxy; altered logP Not reported 3.2
Aglaithioduline (SAHA analogue) Hydroxamate, aliphatic chain Different scaffold (HDAC inhibition) ~100 (HDAC8) 1.8
Chromeno[4,3-d]pyrimidine (piperidine-substituted) Chromene-pyrimidine hybrid Fused chromene ring; piperidine at C4 Anticancer (in silico) 2.9

Key Observations :

  • Thioether vs.
  • 4-Methoxyphenyl vs. 4-Fluorobenzyl : The methoxy group’s electron-donating nature could stabilize π-π interactions with aromatic residues in targets like tubulin or kinases, whereas fluorinated analogues prioritize hydrophobic binding .
  • Pyridin-4-ylmethyl vs. Piperidine: The pyridine substituent (target compound) offers a hydrogen-bond acceptor, contrasting with the basic piperidine in chromeno-pyrimidines, which may influence solubility and target selectivity .
Bioactivity and Mode of Action
  • Antitumor Activity: Analogues like 30·HCl exhibit nanomolar cytotoxicity by disrupting microtubule dynamics, a mechanism likely shared by the target compound due to structural similarity . Clustering analyses () suggest compounds with >70% structural similarity (Tanimoto index) often share bioactivity profiles, implying the target may act via tubulin binding or kinase inhibition .
Physicochemical and Pharmacokinetic Properties
  • logP and Solubility : The target compound’s predicted ClogP (~3.5) is higher than 30·HCl (2.1) due to the thioether and 4-methoxyphenyl groups, suggesting moderate oral bioavailability but possible formulation challenges .
  • Metabolic Stability : The 4-methoxy group may reduce oxidative metabolism compared to fluorinated or unsubstituted aryl rings, as seen in related compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for this compound, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the pyrimidinone core followed by thioether linkage and functionalization. Key steps include:

  • Using palladium-catalyzed cyclization (e.g., Pd/CO systems) to construct the cyclopenta[d]pyrimidinone scaffold .
  • Thiol-alkylation reactions under controlled pH (7–9) and temperatures (60–80°C) to attach the 4-methoxyphenyl-2-oxoethylthio moiety. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for solubility and reactivity .
  • Purification via column chromatography with gradients of ethyl acetate/hexane to isolate intermediates and final products .

Q. How can spectroscopic techniques confirm the compound’s structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the pyrimidinone scaffold, thioether linkage, and substituents (e.g., pyridin-4-ylmethyl group). For example, the 4-methoxyphenyl group shows characteristic aromatic protons at δ 6.8–7.4 ppm and a singlet for the methoxy group at δ ~3.8 ppm .
  • Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]+ ion) and fragments to validate the structure .
  • X-ray Crystallography : Resolves conformational details (e.g., envelope conformation of dihydropyrimidine rings) when single crystals are obtainable .

Q. What are common by-products during synthesis, and how can they be minimized?

  • Methodological Answer :

  • By-Products : Oxidation of the thioether group to sulfoxides/sulfones or incomplete cyclization leading to linear intermediates .
  • Mitigation Strategies :
  • Use inert atmospheres (N₂/Ar) to prevent oxidation .
  • Optimize reaction time and stoichiometry (e.g., 1.2–1.5 equivalents of thiolating agents) to ensure complete substitution .
  • Monitor reactions via TLC or HPLC to detect intermediates and adjust conditions dynamically .

Advanced Research Questions

Q. How can computational methods predict the compound’s drug-like properties and target interactions?

  • Methodological Answer :

  • Physicochemical Properties : Tools like SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and solubility to assess bioavailability .
  • Molecular Docking : Software such as AutoDock Vina models interactions with biological targets (e.g., kinases or GPCRs). For example, the pyridin-4-ylmethyl group may engage in π-π stacking with aromatic residues in enzyme active sites .
  • MD Simulations : Explore binding stability and conformational dynamics over nanosecond timescales .

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs by replacing the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., dimethylamino) groups. Test in vitro assays (e.g., enzyme inhibition) to correlate substituent effects with activity .
  • Bioisosteric Replacement : Swap the pyridin-4-ylmethyl group with isoquinoline or benzyl groups to evaluate steric/electronic impacts on target affinity .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Dose-Response Curves : Re-evaluate potency (IC₅₀/EC₅₀) under standardized conditions (e.g., cell line, assay buffer) to control variability .
  • Off-Target Profiling : Use kinome-wide screens or proteomics to identify unintended interactions that may explain discrepancies .
  • Meta-Analysis : Compare crystallographic data (e.g., binding poses) from structural databases like PDB to validate mechanistic hypotheses .

Methodological Notes

  • Synthesis Optimization : Reaction scalability requires transitioning from batch to flow chemistry for high-purity batches >1 g .
  • Data Reproducibility : Document solvent lot numbers and catalyst sources (e.g., Pd(OAc)₂ purity) to minimize batch-to-batch variability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。